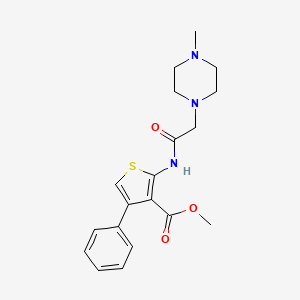

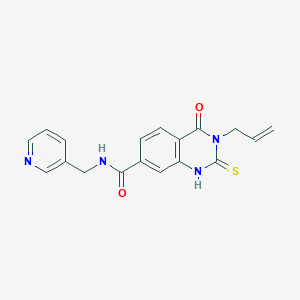

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

Sulfonamides, including likely “N-(2-hydroxy-2-phenylpropyl)methanesulfonamide”, can undergo a variety of acid-base reactions. The N-H bond can be deprotonated, and alkylsulfonamides can be deprotonated at carbon . Specific chemical reactions involving “this compound” are not detailed in the sources I found.科学的研究の応用

Microbial Reduction for Chiral Intermediates N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, a compound structurally similar to N-(2-hydroxy-2-phenylpropyl)methanesulfonamide, has been studied for microbial reduction to create chiral intermediates. This process is essential in synthesizing beta-receptor antagonists like d-sotalol. Notably, certain microbial strains have shown effectiveness in catalyzing this reduction with high optical purity and yield (Patel et al., 1993).

Colorimetric Assay of Lipid Peroxidation this compound is structurally similar to compounds that react with malondialdehyde and 4-hydroxyalkenals under specific conditions to form stable chromophores. This reaction is used in developing colorimetric assays for lipid peroxidation, helping in detecting and measuring certain lipid peroxidation products in biological samples (Gérard-Monnier et al., 1998).

Class III Antiarrhythmic Activity Compounds related to this compound have been synthesized and found to possess Class III antiarrhythmic activity. These compounds, including ibutilide fumarate, have been effective in in vitro cardiac electrophysiology studies and in vivo canine heart models, demonstrating their potential as antiarrhythmic agents (Hester et al., 1991).

Catalyst in Asymmetric Dihydroxylations Methanesulfonamide, closely related to this compound, has been used as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations. This role is crucial in the chemical synthesis process, particularly in enhancing reaction times and yields for specific compounds (Junttila & Hormi, 2009).

Synthesis Characterization in Organic Chemistry N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, a compound structurally akin to this compound, has been synthesized and characterized, contributing to the field of organic chemistry and aiding in the understanding of similar compounds (Durgadas et al., 2012).

特性

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-10(12,8-11-15(2,13)14)9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLAZCJSOSFICV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C)(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2897733.png)

![N-(3-cyanothiolan-3-yl)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2897742.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2897743.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897744.png)

![N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2897745.png)